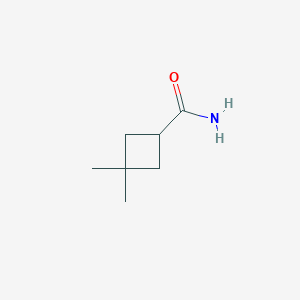

3,3-二甲基环丁烷甲酰胺

描述

3,3-Dimethylcyclobutanecarboxamide is a chemical compound with the CAS Number: 89894-97-3 . It has a molecular weight of 127.19 and is typically in solid form .

Molecular Structure Analysis

The InChI code for 3,3-Dimethylcyclobutanecarboxamide is1S/C7H13NO/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H2,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

3,3-Dimethylcyclobutanecarboxamide is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学研究应用

抗肿瘤活性

3,3-二甲基环丁烷甲酰胺衍生物显示出显着的抗肿瘤活性。 Carter 和 Friedman (1972) 讨论了衍生物 5-(3,3-二甲基-l-三氮烯)-咪唑-4-甲酰胺对恶性黑色素瘤的功效,强调了其作为嘌呤合成破坏剂和烷化剂的作用 (Carter & Friedman, 1972)。

化学结构分析

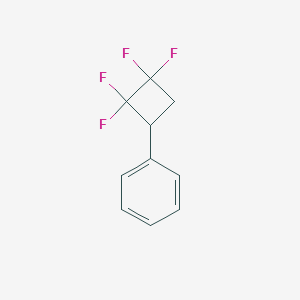

Girreser、Rösner 和 Vasilev (2016) 使用核磁共振和质谱技术详细阐述了设计药物 N-(1-氨基-3,3-二甲基-1-氧代丁-2-基)-1-(5-氟戊基)-3-(4-氟苯基)-吡唑-5-甲酰胺的结构解析 (Girreser, Rösner, & Vasilev, 2016)。

开环和二聚化研究

Baird、Hussain 和 Clegg (1987) 研究了 3,3-二甲基环丙烯羧酸甲酯的二聚化,证明了其通过二聚化和重排过程转化为各种化合物 (Baird, Hussain, & Clegg, 1987)。

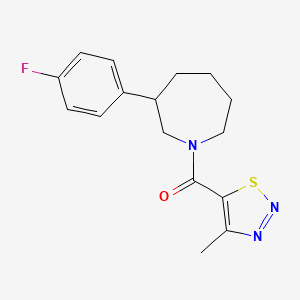

杂环化合物合成

Gaber 等人 (2017) 探讨了使用 N,N-二甲基烯胺酮(包括 3,3-二甲基变体)作为各种具有生物活性的杂环化合物的构建模块,强调了它们在生物医学应用中的潜力 (Gaber, Bagley, Muhammad, & Gomha, 2017)。

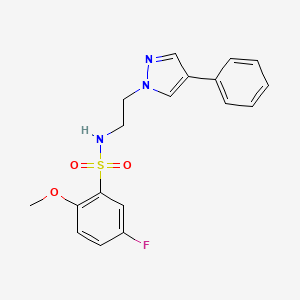

抗菌和抗氧化活性

Sindhe 等人 (2016) 合成了各种源自 2-氨基-5,6-二甲基-1H-苯并咪唑的取代的甲酰胺化合物并对其进行了评估,证明了其有希望的抗菌和抗氧化活性 (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016)。

作用机制

Target of Action

The primary target of 3,3-Dimethylcyclobutanecarboxamide is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .

Mode of Action

3,3-Dimethylcyclobutanecarboxamide acts as an allosteric modulator of AMPD2 . It induces a conformational change in the enzyme, which prevents AMP from binding . This interaction with its target results in the inhibition of AMPD2 .

Biochemical Pathways

Given its role as an ampd2 inhibitor, it likely impacts pathways related to energy homeostasis and immuno-oncology .

Result of Action

The inhibition of AMPD2 by 3,3-Dimethylcyclobutanecarboxamide could potentially alter energy homeostasis and immuno-oncology . The exact molecular and cellular effects of this action are subject to ongoing research.

属性

IUPAC Name |

3,3-dimethylcyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXFVGBJERPUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethylcyclobutanecarboxamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)

![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)

![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2470046.png)